((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin

描述

“(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is a fluorophore-labeled phalloidin . It is a compound that has been used in various scientific research and studies. It is not intended for therapeutic purposes and cannot be sold to patients .

Molecular Structure Analysis

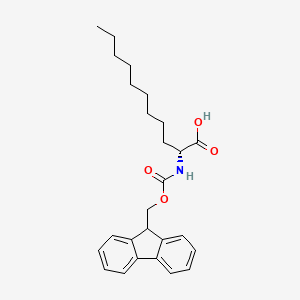

The molecular formula of “(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is C60H70N12O13S2 . It has a molecular weight of 1231.40 . The IUPAC name for this compound is quite complex, indicating the complexity of its molecular structure .Physical And Chemical Properties Analysis

“(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” appears as a purple lyophilized powder . It is soluble in acetonitrile, DMSO, and water . It should be stored at -20°C .科学研究应用

R-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin is used in a variety of scientific research applications. It is used as a marker for the visualization of actin filaments in cells and tissues. It is also used to study the structure and function of the actin cytoskeleton. It is also used to study cell motility and the dynamics of actin polymerization. Furthermore, it is used to study the effects of drugs and toxins on the actin cytoskeleton.

作用机制

Target of Action

Rhodamine phalloidin-TRITC, also known as (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, primarily targets F-actin , a polymeric form of the protein actin . Actin is a crucial component of the cytoskeleton in all eukaryotic cells and plays a significant role in various cellular functions, including cell motility, structure, and integrity .

Mode of Action

Rhodamine phalloidin-TRITC binds to F-actin with high selectivity . The binding of Rhodamine phalloidin-TRITC to F-actin leads to the stabilization of actin filaments, which resist depolymerization and disassembly .

Biochemical Pathways

The interaction of Rhodamine phalloidin-TRITC with F-actin disrupts the dynamic equilibrium of actin’s polymerization and depolymerization . This disruption can affect various cellular processes that rely on actin remodeling, such as cell motility and division .

Result of Action

The binding of Rhodamine phalloidin-TRITC to F-actin results in the visualization of actin filaments due to the red-orange fluorescence provided by the TRITC component . This allows for high-contrast discrimination of actin staining, enabling researchers to study the organization and dynamics of the actin cytoskeleton in cells .

Action Environment

The action of Rhodamine phalloidin-TRITC is influenced by environmental factors such as pH. The compound is pH-sensitive, and at elevated pH, a key thioether bridge in the phalloidin molecule is cleaved, causing the compound to lose its affinity for actin . Therefore, the staining procedure with Rhodamine phalloidin-TRITC is typically performed at physiological pH .

实验室实验的优点和局限性

R-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin has several advantages for use in lab experiments. It is highly fluorescent, which makes it ideal for use as a marker for the visualization of actin filaments in cells and tissues. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in lab experiments. It is relatively expensive and can be toxic to cells if used in high concentrations.

未来方向

There are a number of potential future directions for the use of R-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin. One potential application is the use of the compound to study the effects of drugs and toxins on the actin cytoskeleton. Additionally, it could be used to study the structure and dynamics of actin filaments in cells. It could also be used to study the effects of actin polymerization on cell motility. Furthermore, it could be used to study the effects of actin polymerization on gene expression. Finally, it could be used to study the effects of actin polymerization on the development and function of cells and tissues.

合成方法

R-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin is synthesized using a two-step process. The first step involves the synthesis of the polypeptide backbone of the molecule. This is accomplished by the reaction of L-alanine and L-glutamic acid, which are both protected with a tert-butyl group, in the presence of a base. The second step involves the attachment of the fluorescent dye TRITC to the polypeptide backbone. This is accomplished by the reaction of the polypeptide with a protected TRITC molecule in the presence of a base. The final product is the fluorescent polypeptide R-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin.

安全和危害

As per the available information, “(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is not intended for therapeutic purposes and cannot be sold to patients . This suggests that it may have potential hazards or side effects, although specific safety information is not provided in the available resources.

生化分析

Biochemical Properties

Rhodamine phalloidin-TRITC: plays a crucial role in biochemical reactions by binding with high specificity to F-actin, a polymerized form of actin filaments. This binding is highly selective and does not occur with globular actin (G-actin). The interaction between Rhodamine phalloidin-TRITC and F-actin is characterized by a high affinity, with a dissociation constant (Kd) of approximately 20 nM . This selective binding stabilizes the actin filaments, preventing their depolymerization and thus maintaining the structural integrity of the cytoskeleton. The compound’s fluorescent properties, due to the tetramethylrhodamine (TRITC) moiety, allow for the visualization of actin filaments under a fluorescence microscope, providing high-contrast images with minimal non-specific staining .

Cellular Effects

Rhodamine phalloidin-TRITC: significantly impacts various cellular processes by stabilizing F-actin structures. This stabilization affects cell morphology, motility, and division. In particular, the compound’s ability to prevent actin filament depolymerization influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the stabilization of actin filaments can alter the dynamics of the cytoskeleton, affecting processes such as endocytosis, exocytosis, and intracellular transport . Additionally, the compound’s fluorescent properties facilitate the study of actin dynamics in live cells, providing insights into the role of the cytoskeleton in cellular functions.

Molecular Mechanism

The molecular mechanism of Rhodamine phalloidin-TRITC involves its binding to F-actin, where it interacts with specific amino acid residues on the actin filaments. This binding inhibits the ATPase activity of actin, thereby preventing the depolymerization of the filaments . The compound’s tetramethylrhodamine (TRITC) moiety provides fluorescence, enabling the visualization of actin filaments. This interaction is crucial for maintaining the structural integrity of the cytoskeleton and for studying the dynamics of actin polymerization and depolymerization in various cellular contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodamine phalloidin-TRITC are observed over time, with the compound demonstrating stability under various conditions. It is typically stored at -20°C and protected from light to maintain its fluorescence and binding properties . Over time, the compound’s ability to bind F-actin remains consistent, although prolonged exposure to light or suboptimal storage conditions can lead to degradation and reduced efficacy. Long-term studies have shown that Rhodamine phalloidin-TRITC maintains its ability to stabilize actin filaments in both in vitro and in vivo settings, providing reliable results for extended periods .

Dosage Effects in Animal Models

The effects of Rhodamine phalloidin-TRITC vary with different dosages in animal models. At lower concentrations, the compound effectively stains F-actin without causing significant toxicity . At higher doses, it can exhibit toxic effects due to its origin from the toxic Amanita phalloides mushroom. These effects include disruption of cellular functions and potential cytotoxicity. Therefore, it is crucial to optimize the dosage to achieve effective staining while minimizing adverse effects .

Metabolic Pathways

Rhodamine phalloidin-TRITC: is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors that regulate actin polymerization and depolymerization. The compound’s binding to F-actin inhibits the ATPase activity of actin, thereby affecting the energy dynamics within the cell . This interaction can influence metabolic flux and the levels of metabolites associated with actin dynamics, providing insights into the metabolic regulation of the cytoskeleton .

Transport and Distribution

Within cells and tissues, Rhodamine phalloidin-TRITC is transported and distributed primarily through passive diffusion. It binds to F-actin in various cellular compartments, including the cytoplasm and the cell cortex . The compound’s fluorescent properties allow for the tracking of its distribution within cells, providing valuable information on its localization and accumulation. Transporters and binding proteins specific to actin may also facilitate its distribution .

Subcellular Localization

Rhodamine phalloidin-TRITC: localizes predominantly to regions rich in F-actin, such as the cell cortex, stress fibers, and lamellipodia . Its subcellular localization is directed by its high affinity for F-actin, and it does not require specific targeting signals or post-translational modifications. The compound’s ability to bind and stabilize actin filaments makes it an essential tool for studying the organization and dynamics of the cytoskeleton in various cellular contexts .

属性

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-40-35-11-9-10-12-41(35)68-56(40)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(58(82)83)39(19-31)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H8-,61,62,63,64,65,66,67,69,75,76,77,78,79,80,82,83,86)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDVPFYYTLFSBJ-IZZNSDNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N12O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)